Cas no 94-08-6 (Ethyl p-toluate)

Ethyl p-toluate structure
Ethyl p-toluate structure
Nombre del producto:Ethyl p-toluate
Número CAS:94-08-6
MF:C10H12O2
Megavatios:164.201083183289
MDL:MFCD00009117
CID:34730
PubChem ID:24850416

Ethyl p-toluate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 4-methylbenzoate
    • ETHYL 4-TOLUATE
    • ETHYL P-METHYLBENZOATE
    • ETHYL P-TOLUATE
    • 4-METHYLBENZOIC ACID ETHYL ESTER
    • Benzoic acid, 4-methyl-, ethyl ester
    • p-Toluylic acid, ethyl ester
    • PTE-ESTER
    • 4-Methylbenzoesaeureethylester
    • ETHYL-p-TOLUATE
    • p-Toluic acid ethyl ester
    • 4-methyl-benzoic acid ethyl ester
    • ETHYL PARA TOLUATE
    • XUF0SQ8L2J
    • NWPWRAWAUYIELB-UHFFFAOYSA-N
    • Ethyl4-methylbenzoate
    • Ethyl P-methyl Benzoate
    • PubChem15489
    • Ethyl 4-methyl-benzoate.
    • 4-Methylbenzoic acid ethyl
    • p-Toluic acid, ethyl ester
    • DSSTox_RID_82745
    • DSSTox_CID_28186
    • DSSTox_GSID_48211
    • p-Toluyli
    • p-Toluic acid, ethyl ester (6CI, 7CI, 8CI)
    • 4-Methyl-1-benzoic acid ethyl ester
    • NSC 24767
    • Ethyl p-toluate
    • MDL: MFCD00009117
    • Renchi: 1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
    • Clave inchi: NWPWRAWAUYIELB-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC(C)=CC=1)OCC
    • Brn: 1863756

Atributos calculados

  • Calidad precisa: 164.08373g/mol
  • Carga superficial: 0
  • XLogP3: 2.9
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 3
  • Masa isotópica única: 164.08373g/mol
  • Masa isotópica única: 164.08373g/mol
  • Superficie del Polo topológico: 26.3Ų
  • Recuento de átomos pesados: 12
  • Complejidad: 146
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Colorless or yellowish liquid
  • Denso: 1.025 g/mL at 25 °C(lit.)
  • Punto de fusión: Not available
  • Punto de ebullición: 232°C
  • Punto de inflamación: Fahrenheit: 210.2 ° f
    Celsius: 99 ° c
  • índice de refracción: n20/D 1.508(lit.)
  • PSA: 26.30000
  • Logp: 2.17170
  • Merck: 3840
  • Presión de vapor: 0.0±0.4 mmHg at 25°C

Ethyl p-toluate Información de Seguridad

  • Palabra de señal:warning
  • Instrucciones de peligro: H303+H313+H333
  • Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S23-S24/25
  • Términos de riesgo:R36/37/38
  • Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl p-toluate Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Ethyl p-toluate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047069-25g
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¥52 2023-04-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047069-100g
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¥107.00 2024-04-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
172693-250ML
Ethyl p-toluate
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¥1710.2 2023-12-10
eNovation Chemicals LLC
Y1043323-500g
Ethyl 4-methylbenzoate
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$80 2024-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Ethyl p-toluate
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¥82.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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Ethyl p-toluate
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¥27 2024-07-19
Cooke Chemical
A3941612-500G
Ethyl 4-methylbenzoate
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RMB 583.20 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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94-08-6 97%
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Cooke Chemical
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Ethyl p-toluate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Ethanol ;  30 h, 65 °C
Referencia
Efficient and practical approach to esters from acids/ 2-oxoacids/ 2-oxoaldehydes &/ 2-oxoesters
Padala, Anil K.; Saikam, Varma; Ali, Asif; Ahmed, Qazi Naveed, Tetrahedron, 2015, 71(50), 9388-9395

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Tetrahydrofuran ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
User-friendly methylation of aryl and vinyl halides and pseudohalides with DABAL-Me3
Cooper, Thea; Novak, Andrew; Humphreys, Luke D.; Walker, Matthew D.; Woodward, Simon, Advanced Synthesis & Catalysis, 2006, 348(6), 686-690

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Cobalt(1+), diazidobis(2,2′-bipyridine-κN1,κN1′)-, chloride (1:1) (supported on propargylated nanoporous graphitic carbon nitride) ,  Carbon nitride (C3N4) ;  12 h, rt
Referencia
Carbon Nitride Grafted Cobalt Complex (Co@npg-C3N4) for Visible Light-Assisted Esterification of Aldehydes
Kumar, Anurag; Kumar, Pawan; Pathak, Abhishek Kumar; Chokkapu, Appala Naidu; Jain, Suman L., ChemistrySelect, 2017, 2(12), 3437-3443

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  30 min, rt; 8 h, 80 °C
1.2 Reagents: Water
Referencia
Photophysical and Electrochemical Properties of Highly π-Conjugated Bipolar Carbazole-1,3,4-Oxadiazole-based D-π-A Type of Efficient Deep Blue Fluorescent Dye
Najare, Mahesh Sadashivappa; Patil, Mallikarjun Kalagouda; Tilakraj, Tarimakki Shankar; Yaseen, Mohammed; Nadaf, AfraQuasar A.; et al, Journal of Fluorescence, 2021, 31(6), 1645-1664

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referencia
Reactions of azo and azoxy sulfones with transition metal complexes. Part 9. Palladium(0)-catalyzed reactions of arylazoxy aryl sulfones with carbon monoxide and nucleophiles
Kamigata, Nobumasa; Ohtsuka, Takeshi; Satoh, Mayumi; Matsuyama, Haruo, Sulfur Letters, 1990, 11(4-5), 177-84

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone ;  8 h, 90 °C
Referencia
Nickel-Catalyzed Cross-Coupling of Aryltrimethylammonium Iodides with Organozinc Reagents
Xie, Lan-Gui; Wang, Zhong-Xia, Angewandte Chemie, 2011, 50(21), 4901-4904

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 1638843-58-9 (polystyrene bounded) ;  3 h, 1 atm, 70 °C
Referencia
Polymer supported Pd catalyzed carbonylation of aryl bromides for the synthesis of aryl esters and amides
Islam, Sk Manirul; Ghosh, Kajari; Roy, Anupam Singha; Molla, Rostam Ali, RSC Advances, 2014, 4(73), 38986-38999

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Acetonitrile ;  12 h, rt
Referencia
Organocatalyzed Anodic Oxidation of Aldehydes
Finney, Eric E.; Ogawa, Kelli A.; Boydston, Andrew J., Journal of the American Chemical Society, 2012, 134(30), 12374-12377

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Sulfuric acid ;  8 h, reflux
Referencia
A Convenient Method for the Synthesis of Aminomethylmonoalkylphosphinate
Ding, Derong; Yan, Guang, Chinese Journal of Chemistry, 2012, 30(8), 1906-1908

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sulfonyl fluoride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  5 h, rt
Referencia
Construction of esters through sulfuryl fluoride (SO2F2) mediated dehydrative coupling of carboxylic acids with alcohols at
Wang, Shi-Meng; Alharbi, Njud S.; Qin, Hua-Li, Synthesis, 2019, 51(20), 3901-3907

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(9-), [heptacosa-μ-oxopentadecaoxo[μ9-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO… Solvents: Water ,  1-Butanaminium, N,N,N-triethyl-4-sulfo-, tetrafluoroborate(1-) (1:1) ;  4 h, 50 °C
Referencia
Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]
Hu, Yu-Lin; Li, De-Jiang; Li, Dong-Sheng, RSC Advances, 2015, 5(32), 24936-24943

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium trifluoroacetate Solvents: N-Methyl-2-pyrrolidone ;  rt; 24 h, 145 - 155 °C
Referencia
Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides
Shang, Rui; Fu, Yao; Li, Jia-Bin; Zhang, Song-Lin; Guo, Qing-Xiang; et al, Journal of the American Chemical Society, 2009, 131(16), 5738-5739

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… (reaction products with 1,3,5-triphenylbenzene) Solvents: Toluene ;  10 h, 3 bar, 100 °C
Referencia
Palladium loaded organic porous polymer catalyst and its preparation method and application in catalytic carbonylation of brominated aromatic hydrocarbon to synthesize aromatic formate or aromatic amide
, China, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  15 h, reflux
Referencia
A versatile approach for the synthesis of some new [1,2,4] triazolo derivatives of 1,3,4 thiadiazine and their biological activities
Parmar, Kokila A.; Patel, Rinku P.; Prajapati, Sarju N.; Joshi, Sejal A., Journal of Ultra Chemistry, 2011, 7(1), 21-28

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide ;  rt → 60 °C; 14 h, 0.1 - 0.2 MPa, 60 °C
Referencia
Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral conditions
Teng, Binhao; Shi, Jiangong; Yao, Chunsuo, Green Chemistry, 2018, 20(11), 2465-2471

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Ethanol ,  Triethylamine Solvents: Ethanol ,  Dichloromethane
Referencia
Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines
Kelley, James L.; Linn, James A.; Selway, J. W. T., Journal of Medicinal Chemistry, 1989, 32(8), 1757-63

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Water ;  rt; 2 h, reflux
Referencia
One-pot dichlorinative deamidation of primary β-ketoamides
Zheng, Congke; Zhang, Xiaohui; Ijaz Hussain, Muhammad; Huang, Mingming; Liu, Qing; et al, Tetrahedron Letters, 2017, 58(6), 574-577

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: [Bis(diphenylphosphino)ethane]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, reflux
Referencia
Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II)
Padia, Janak K.; Barnard, Christopher F. J.; Colacot, Thomas J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-3

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  rt → reflux; 6 h, reflux; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referencia
Improved process of ethyl p-methylbenzoate esterification synthesis
Ma, Yong-gang; Wang, Jian-xiang, Shandong Huagong, 2004, 33(2), 12-13

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Dichloromethane ;  3 - 24 h, reflux
Referencia
Method for amidation or esterification of carboxylic acids by alcohols or amines using phosphorus pentasulfide as activating agent
, Japan, , ,

Ethyl p-toluate Raw materials

Ethyl p-toluate Preparation Products

Ethyl p-toluate Literatura relevante

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